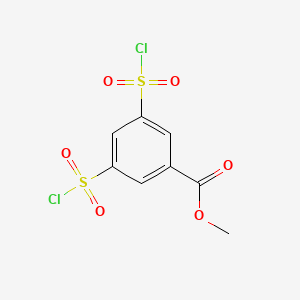

Methyl 3,5-bis(chlorosulfonyl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

918810-48-7 |

|---|---|

Molecular Formula |

C8H6Cl2O6S2 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

methyl 3,5-bis(chlorosulfonyl)benzoate |

InChI |

InChI=1S/C8H6Cl2O6S2/c1-16-8(11)5-2-6(17(9,12)13)4-7(3-5)18(10,14)15/h2-4H,1H3 |

InChI Key |

VVZZYHWXPBPLOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chlorosulfonyl Group Reactivity in Aromatic Systems

Elucidation of Electrophilic Substitution Mechanisms (SEAr)

The synthesis of Methyl 3,5-bis(chlorosulfonyl)benzoate from methyl benzoate (B1203000) proceeds via an electrophilic aromatic substitution (SEAr) reaction. This process involves the substitution of hydrogen atoms on the aromatic ring with chlorosulfonyl (–SO₂Cl) groups. The reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent.

The mechanism involves the generation of a potent electrophile. Chlorosulfonic acid can self-ionize or react with a strong acid to produce the electrophilic species, believed to be the sulfur dioxide cation radical (SO₂Cl⁺) or a related entity. stackexchange.com The reaction proceeds in the following steps:

Generation of the Electrophile : The electrophile is formed from chlorosulfonic acid. This step is crucial for the reaction to proceed. stackexchange.com

Electrophilic Attack : The π-electron system of the methyl benzoate ring attacks the electrophile (SO₂Cl⁺). This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edu

Deprotonation : A base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the new chlorosulfonyl group. This step restores the aromaticity of the ring, yielding the substituted product. msu.edumasterorganicchemistry.com

The directing effects of the substituents on the initial methyl benzoate ring are crucial. The methoxycarbonyl group (–COOCH₃) is a deactivating, meta-directing group. youtube.com Therefore, the first chlorosulfonylation occurs at the meta-position (position 3). The introduction of the first electron-withdrawing chlorosulfonyl group further deactivates the ring, making the second substitution more difficult. However, the combined directing influence of the methoxycarbonyl group and the first chlorosulfonyl group guides the second electrophilic attack to the other meta-position (position 5), resulting in the 3,5-disubstituted product.

Reaction Pathways Involving Chlorosulfonyl Moieties in Cycloaddition Reactions (e.g., with Isocyanates)

While the chlorosulfonyl group (–SO₂Cl) in this compound does not typically participate directly in cycloaddition reactions, the related compound, chlorosulfonyl isocyanate (CSI, ClSO₂NCO), is a highly reactive and versatile reagent in such transformations. researchgate.net Aryl sulfonyl isocyanates, in general, are used as electrophilic reagents that readily react with nucleophiles. rsc.org

The high reactivity of CSI is attributed to the powerful electron-withdrawing nature of the chlorosulfonyl group, which polarizes the N=C double bond of the isocyanate, making the carbon atom highly electrophilic. archive.org CSI undergoes cycloaddition reactions with a wide variety of unsaturated systems, including alkenes and epoxides. researchgate.netbeilstein-archives.org

For example, the reaction of CSI with alkenes can yield N-chlorosulfonyl-β-lactams through a [2+2] cycloaddition. beilstein-journals.orgorgsyn.org The mechanism is often concerted but can be asynchronous. Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the reaction pathways, confirming that the cycloaddition often proceeds through a concerted mechanism. beilstein-archives.org In reactions with epoxides, CSI can lead to the formation of five-membered cyclic carbonates and oxazolidinones. beilstein-archives.org

Although this compound itself is not the primary substrate for these cycloadditions, its chlorosulfonyl groups are precursors for conversion into other functional groups, such as sulfonamides, which might then be further modified. The chemistry of CSI provides a mechanistic framework for understanding the potential reactivity of related sulfonyl derivatives in cycloaddition processes.

Intermediates and Transition State Analysis in Chlorosulfonylation Reactions

The key intermediate in the chlorosulfonylation of an aromatic ring, as in the synthesis of this compound, is the arenium ion (or sigma complex). msu.edu This cationic species is formed when the aromatic π-system attacks the electrophile. The positive charge is delocalized over the ring through resonance, and the carbon atom bonded to the electrophile becomes sp³-hybridized.

The stability of this intermediate influences the reaction rate and the orientation of substitution. For methyl benzoate, attack at the meta position produces a more stable arenium ion compared to attack at the ortho or para positions, because it avoids placing the positive charge adjacent to the electron-withdrawing methoxycarbonyl group.

Transition state analysis, often performed using computational methods like DFT, provides further insight. Studies on related nucleophilic substitution at the sulfonyl sulfur atom have shown that these reactions can proceed through either a single transition state (SN2 mechanism) or via a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate. mdpi.com For the electrophilic aromatic substitution of chlorosulfonylation, the transition state for the initial attack resembles the structure of the sigma complex. Its energy determines the activation barrier for the reaction. The presence of deactivating groups, like those in this compound, raises the energy of this transition state, thus slowing the reaction.

Solvolysis Mechanisms of Aryl Sulfonyl Halides

The chlorosulfonyl groups of this compound are susceptible to solvolysis, a reaction in which the solvent acts as the nucleophile. The study of the solvolysis of various aromatic sulfonyl chlorides provides a clear mechanistic picture applicable to this compound.

Key mechanistic findings include:

Kinetics : The reactions typically follow second-order kinetics (first-order in sulfonyl chloride and first-order in the nucleophilic solvent), although under solvolytic conditions where the solvent is in large excess, it appears as a pseudo-first-order reaction.

Transition State : The SN2 mechanism involves a single transition state where the nucleophilic solvent molecule attacks the sulfur atom, and the chloride ion departs simultaneously. In solvolysis, bond-making (S-Nucleophile) and bond-breaking (S-Cl) are considered to be comparable in the transition state. rsc.org

Substituent Effects : The rate of solvolysis is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group or a second chlorosulfonyl group, increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. This relationship can often be quantified using the Hammett equation, which typically yields a positive ρ-value, indicating that the reaction is favored by electron-withdrawing substituents. rsc.orgbeilstein-journals.org

Solvent Effects : The influence of the solvent on the reaction rate is significant. The extended Grunwald-Winstein equation is often used to correlate solvolysis rates, separating the effects of solvent nucleophilicity (NT) and solvent ionizing power (YCl). nih.gov For most arenesulfonyl chlorides, the sensitivity to solvent nucleophilicity (l) is high, and the sensitivity to solvent ionizing power (m) is moderate, consistent with a bimolecular mechanism. mdpi.com Kinetic solvent isotope effect (KSIE) measurements, comparing reaction rates in H₂O versus D₂O or CH₃OH versus CH₃OD, also support an SN2 pathway. mdpi.combeilstein-journals.org

For this compound, the presence of two strongly electron-withdrawing –SO₂Cl groups and one –COOCH₃ group would be expected to significantly increase the rate of solvolysis compared to unsubstituted benzenesulfonyl chloride.

Derivatization Strategies and Functional Group Interconversions of Methyl 3,5 Bis Chlorosulfonyl Benzoate

Conversion to Sulfonamide Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. This transformation is central to the derivatization of Methyl 3,5-bis(chlorosulfonyl)benzoate, enabling the introduction of one or two sulfonamide moieties.

The conversion of a chlorosulfonyl group to a sulfonamide is typically achieved by reaction with a primary or secondary amine. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the HCl byproduct. wikipedia.org

A general procedure for the formation of a primary sulfonamide involves treating the sulfonyl chloride with an excess of aqueous ammonia. The reaction mixture is often heated to ensure completion. libretexts.org For the synthesis of substituted sulfonamides, the sulfonyl chloride is reacted with the desired primary or secondary amine. eurjchem.com

Table 1: Representative Amination Reactions for N-Sulfonyl Amide Formation

| Amine | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Aqueous Ammonia | (Excess Amine) | Acetone | 50 °C, 30 min | Primary Sulfonamide libretexts.org |

| Primary/Secondary Amine | Pyridine | THF | 0-25 °C | Substituted Sulfonamide wikipedia.org |

Given the presence of two chlorosulfonyl groups, this compound is an ideal precursor for the synthesis of bis-sulfonamides. This is achieved by reacting the starting material with at least two equivalents of a primary amine or four equivalents of ammonia. The synthesis of diverse mono- and bis-sulfonamides from various N-arylpyrazole templates via direct sulfochlorination followed by amination has been demonstrated, showcasing the general applicability of this method. researchgate.net The reaction conditions are similar to those for mono-sulfonamide formation, ensuring that both chlorosulfonyl sites react to completion. researchgate.netnih.gov

Table 2: General Conditions for Bis-sulfonamide Synthesis

| Reagent | Molar Equivalents | Base | Typical Solvent | Product |

|---|---|---|---|---|

| Aqueous Ammonia | >4 | (Excess Amine) | Acetone | Methyl 3,5-bis(sulfamoyl)benzoate libretexts.orgresearchgate.net |

Formation of Sulfonate Esters

Sulfonate esters can be synthesized from sulfonyl chlorides by reaction with alcohols or phenols. researchgate.net This reaction, known as sulfonylation, is a widely used method for converting alcohols into good leaving groups or for introducing the sulfonate functional group into a molecule. eurjchem.comdoubtnut.com The process typically involves treating the sulfonyl chloride with an alcohol in the presence of an amine base, such as pyridine. eurjchem.comdoubtnut.com The base serves to catalyze the reaction and to neutralize the hydrogen chloride that is formed. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com A subsequent deprotonation of the oxonium ion intermediate by the base yields the final sulfonate ester. youtube.comyoutube.com Applying this to this compound with an excess of an alcohol (R-OH) would yield the corresponding bis(sulfonate ester), Methyl 3,5-bis((alkoxy)sulfonyl)benzoate.

Table 3: Typical Reagents for Sulfonate Ester Formation

| Nucleophile | Base | Typical Solvent | Product Functional Group |

|---|---|---|---|

| Alcohol (R-OH) | Pyridine | Dichloromethane, Acetonitrile (B52724) | Sulfonate Ester (-SO₃R) libretexts.orggoogle.com |

Nucleophilic Displacement Reactions of the Chlorosulfonyl Group

The chlorosulfonyl group is a versatile electrophile that can react with a wide range of nucleophiles beyond amines and alcohols. wikipedia.org The sulfur atom is highly electron-deficient, and the chloride ion is a good leaving group, facilitating nucleophilic substitution at the sulfur center. nih.govmdpi.com

Common nucleophiles and their corresponding products include:

Water (Hydrolysis): Reaction with water leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, forming Methyl 3,5-bis(sulfo)benzoate. wikipedia.org

Fluoride (B91410) Ions: Treatment with a fluoride source, such as potassium bifluoride (KHF₂), can convert sulfonyl chlorides into the more stable sulfonyl fluorides. nih.gov This halide exchange (halex) process is often efficient and performed in aqueous media. nih.gov

Chloride Ions: Isotopic labeling studies have shown that chloride ions can act as nucleophiles, participating in an Sₙ2-type exchange reaction at the sulfur center. nih.gov

Thiols: In the presence of a base, thiols (R-SH) can react with sulfonyl chlorides, although this can lead to reduction products such as disulfides rather than simple substitution. researchgate.netnih.gov

Sodium Sulfite (B76179): Reaction with sodium sulfite can convert a sulfonyl chloride to the corresponding sulfinate salt. wikipedia.org

Azide (B81097) Ions: Nucleophilic substitution with sodium azide can be used to form sulfonyl azides, which are versatile intermediates themselves. nih.gov

Selective Functionalization of Bis(chlorosulfonyl) Arenes

Achieving selective mono-functionalization of a symmetric molecule like this compound, which possesses two identical reactive sites, presents a significant synthetic challenge. The primary strategy to achieve mono-substitution is to control the reaction stoichiometry by using a sub-stoichiometric amount (e.g., one equivalent or less) of the nucleophile. This approach relies on statistical distribution and is often accompanied by the formation of starting material and di-substituted product, requiring careful purification.

An analogous challenge is seen in the selective functionalization of molecules containing two different but related electrophilic sites, such as 3-(chlorosulfonyl)benzoyl chloride. In this case, the acyl chloride is significantly more reactive than the sulfonyl chloride, allowing for chemoselective amidation at the acyl position. nih.gov While the two sulfonyl chloride groups in this compound are electronically identical, principles from such selective reactions can be applied. For instance, utilizing continuous-flow chemistry can enhance selectivity by providing superior control over mixing, reaction time, and temperature, thereby minimizing the formation of the di-substituted byproduct. nih.gov Furthermore, employing a sterically hindered nucleophile could potentially favor mono-substitution by impeding the approach to the second reactive site after the first has reacted.

Applications of Methyl 3,5 Bis Chlorosulfonyl Benzoate in Complex Molecule Synthesis and Materials Science

Building Blocks for Diverse Organic Scaffolds and Heterocyclic Compounds

The bifunctional nature of methyl 3,5-bis(chlorosulfonyl)benzoate, with its two reactive sulfonyl chloride groups positioned on a rigid aromatic ring, makes it an ideal starting material for the synthesis of various macrocycles and heterocyclic compounds. The reaction of sulfonyl chlorides with primary or secondary amines to form stable sulfonamide bonds is a cornerstone of this application.

When reacted with binucleophiles such as diamines, diols, or dithiols, this compound can undergo cyclization reactions to form macrocyclic structures. In these reactions, the rigid 1,3,5-substitution pattern of the benzene (B151609) ring pre-organizes the reacting chains, facilitating the formation of large ring systems. The resulting macrocycles incorporate the benzoate (B1203000) core and contain two sulfonamide, sulfonate ester, or thioester linkages, respectively. These structures can serve as scaffolds for host-guest chemistry, acting as synthetic receptors for various ions and small molecules.

Furthermore, this compound is a precursor for nitrogen-containing heterocycles. For instance, condensation with compounds containing both amine and other nucleophilic groups (e.g., hydrazines, hydroxylamines) can lead to the formation of thiadiazine-like structures, which are of interest in medicinal chemistry. The general reaction scheme involves the sequential or simultaneous reaction of the two sulfonyl chloride groups to form a new heterocyclic ring fused or linked to the central benzene ring.

| Binucleophile Reactant | Resulting Linkage | Potential Heterocyclic Scaffold | Significance |

|---|---|---|---|

| Aliphatic or Aromatic Diamines (e.g., Ethylenediamine) | Sulfonamide (-SO₂-NH-) | Macrocyclic bis-sulfonamides | Precursors for synthetic receptors, ligands for metal ions. |

| Hydrazine (H₂N-NH₂) | Sulfonylhydrazide (-SO₂-NH-NH-) | N,N'-bis(sulfonyl)hydrazides or cyclic derivatives | Building blocks for further functionalization. |

| Amino-alcohols (e.g., Ethanolamine) | Sulfonamide and Sulfonate Ester (-SO₂-NH-, -SO₂-O-) | Macrocycles with mixed linkages | Fine-tuning of cavity size and binding properties. |

Precursors for Sulfonated Polymers and Dendrimers

In materials science, this compound serves as a valuable monomer for the synthesis of specialty polymers and dendrimers. The two sulfonyl chloride groups allow it to react with difunctional monomers, such as biphenols or diamines, in polycondensation reactions to produce sulfonated aromatic polymers. These polymers, including sulfonated poly(ether ether ketone) (SPEEK) and sulfonated polyimides, are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells. mdpi.com The sulfonic acid groups, generated by hydrolysis of the sulfonyl chloride or sulfonamide linkages, provide the necessary proton conductivity. mdpi.com

The structure of this compound also lends itself to the synthesis of dendrimers, which are highly branched, tree-like macromolecules. Acting as a core molecule or a branching unit (an AB₂ monomer), it can be reacted in a stepwise fashion to build successive generations of a dendrimer. For example, reaction with a diamine containing protected secondary amine groups could form the first generation. After deprotection, the newly revealed amine functionalities can react with more this compound molecules to build the next generation, leading to a geometrically increasing number of terminal groups.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

While direct use of this compound in commercial agrochemicals is not widely documented, its structural motifs and reactive groups are highly relevant to this field. Many modern herbicides belong to the sulfonylurea class. The synthesis of these compounds often involves the reaction of a sulfonyl chloride with an isocyanate, which in turn is derived from an amine.

Related isomers, such as 2-chlorosulfonyl-3-methyl benzoate, are known key intermediates in the synthesis of sulfonylurea herbicides like Triflusulfuron-methyl. google.com This herbicide is used for controlling broadleaf weeds in beet fields. google.com Another example is Cloransulam-methyl, a herbicide that contains a sulfonamide linkage derived from a sulfonyl chloride precursor and is used to control weeds in soybeans. nih.gov Given this precedent, this compound represents a potential precursor for novel, difunctional, or polymeric herbicides. Its two sulfonyl chloride groups could be used to synthesize double-headed herbicides or to attach herbicidal moieties to a polymer backbone for controlled-release applications.

Functionalization of Macrocyclic Systems (e.g., Calixarenes)

Calixarenes are cup-shaped macrocycles that are widely used in supramolecular chemistry as host molecules. ntnu.no Their properties can be precisely tuned by chemical modification of their "upper" (para) or "lower" (hydroxyl) rims. nih.govnih.gov this compound is an excellent reagent for this purpose.

The sulfonyl chloride groups can react with the phenolic hydroxyl groups on the lower rim of a calixarene (B151959) to form stable sulfonate ester linkages. nih.gov Using this compound, it is possible to bridge two different hydroxyl groups on the same calixarene, thereby rigidifying its conformation, or to link two separate calixarene molecules together to create larger, more complex host systems. Such modifications are used to create highly selective receptors for specific ions or molecules. mdpi.comresearchgate.net For example, functionalization with sulfonate groups can enhance the water solubility of calixarenes and introduce binding sites for cationic guests. nih.gov

| Reaction Site on Calixarene | Type of Linkage Formed | Resulting Structure | Potential Application |

|---|---|---|---|

| Lower Rim (Phenolic -OH groups) | Sulfonate Ester (-SO₂-O-) | Bridged Calixarene (Intramolecular) | Conformationally rigid ionophore |

| Lower Rim (Phenolic -OH groups) | Sulfonate Ester (-SO₂-O-) | Dimeric Calixarene (Intermolecular) | Receptor for larger guest molecules |

| Functionalized Upper Rim (e.g., amino groups) | Sulfonamide (-SO₂-NH-) | Calixarene with extended side-arms | Sensors, modified surfaces |

Reagents for Bioconjugation and Probe Development

The high reactivity of sulfonyl chlorides toward primary amino groups, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, makes them useful reagents for bioconjugation. thermofisher.com this compound can act as a bifunctional crosslinking agent to covalently link two protein molecules together or to link a protein to a solid support. This is critical for applications like antibody immobilization and enzyme stabilization.

Furthermore, this compound can serve as a scaffold for developing fluorescent probes or other molecular labels. nih.govsemanticscholar.org One sulfonyl chloride group can be reacted with a fluorescent dye or a reporter molecule, while the other remains available to bind to a target biomolecule. uni-muenchen.de This bifunctional approach allows for the creation of custom probes for fluorescence microscopy, FRET (Förster resonance energy transfer) studies, and other bioanalytical techniques. nih.gov The central methyl benzoate group acts as a rigid spacer between the probe and the biomolecule, which can be advantageous in minimizing interference and maintaining the function of both the label and the protein. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Bis Chlorosulfonyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Methyl 3,5-bis(chlorosulfonyl)benzoate, both ¹H and ¹³C NMR would be employed to confirm its structural integrity.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely show two signals: a triplet for the proton at the C4 position and a doublet for the protons at the C2 and C6 positions, resulting from spin-spin coupling. The integration of these signals would correspond to a 1:2 ratio. The methyl group of the ester would appear as a singlet in the upfield region of the spectrum, integrating to three protons.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. This would include signals for the methyl ester carbon, the carbonyl carbon, and the four distinct aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the two chlorosulfonyl groups and the methyl ester group.

A thorough search of scientific literature and chemical databases did not yield specific experimental ¹H or ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 - 8.8 | t | 1H | Ar-H4 |

| ~8.3 - 8.6 | d | 2H | Ar-H2, Ar-H6 |

| ~4.0 | s | 3H | -OCH₃ |

Note: These are predicted values and have not been experimentally confirmed.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~164 | C=O |

| ~145 | C3, C5 |

| ~135 | C1 |

| ~133 | C4 |

| ~130 | C2, C6 |

| ~53 | -OCH₃ |

Note: These are predicted values and have not been experimentally confirmed.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, mass spectrometry would be crucial for confirming its molecular weight of 333.1 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula (C₈H₆Cl₂O₆S₂). The isotopic pattern resulting from the presence of two chlorine atoms and two sulfur atoms would serve as a characteristic signature for its identification.

A detailed search of scientific literature and databases did not reveal any specific experimental mass spectrometry data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While this compound is a relatively stable molecule, ESI-MS could be employed for its sensitive detection and quantification, especially when coupled with liquid chromatography. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

No specific experimental ESI-MS data for this compound was found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS might be challenging due to its relatively high molecular weight and the reactive nature of the chlorosulfonyl groups, which could lead to degradation in the hot injector or on the column.

However, GC-MS is an excellent method for the analysis of its more volatile and stable derivatives, such as the corresponding disulfonamides. The reaction of this compound with various amines would yield a range of disulfonamide derivatives. These derivatives could then be readily separated by gas chromatography and identified by their characteristic mass spectra. The fragmentation patterns of these sulfonamides in the mass spectrometer would provide valuable structural information.

A search of the available scientific literature did not yield any specific studies on the GC-MS analysis of sulfonamide derivatives of this compound.

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) would be suitable methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, using a C18 column, would likely be effective for the analysis of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a possible addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection could be achieved using a UV detector, as the benzene (B151609) ring in the molecule would absorb UV light. An HPLC method would be invaluable for monitoring the progress of reactions involving this compound and for assessing its purity.

No specific HPLC methods for the analysis of this compound were found in the scientific literature.

Table 3: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a hypothetical method and has not been experimentally validated.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. Coupling UHPLC with mass spectrometry (UHPLC-MS) provides a highly powerful analytical platform for the separation and confident identification of compounds.

For this compound, a UHPLC-MS method would offer significant advantages in terms of speed and specificity. The high-resolution separation provided by UHPLC, combined with the definitive identification capabilities of mass spectrometry, would allow for the accurate analysis of this compound even in complex matrices. Tandem mass spectrometry (MS/MS) could be used to further confirm the structure by analyzing the fragmentation of the parent ion.

A comprehensive search of scientific databases and literature did not yield any specific UHPLC-MS methods for the analysis of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. For this compound, these techniques provide a unique spectral fingerprint corresponding to the vibrational modes of its constituent groups, primarily the aromatic ring, the methyl ester, and the two chlorosulfonyl moieties.

The analysis of this compound would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its specific bonds. The aromatic nature of the central benzene ring gives rise to several distinct signals. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100–3000 cm⁻¹ region. davuniversity.orgs-a-s.org In-plane C=C stretching vibrations of the aromatic ring appear in the 1625–1430 cm⁻¹ range. s-a-s.orgresearchgate.net

The methyl ester functional group presents a set of highly characteristic peaks. The most prominent is the strong C=O stretching band, which for aromatic esters, is typically found between 1730 cm⁻¹ and 1715 cm⁻¹. spectroscopyonline.comlibretexts.org This position is slightly lower than that of saturated esters due to conjugation with the aromatic ring. spectroscopyonline.com Additionally, two other strong bands associated with the C-O linkages of the ester group are expected: an asymmetrical C-C-O stretching vibration between 1310 cm⁻¹ and 1250 cm⁻¹, and a symmetrical O-C-C stretch in the 1130 cm⁻¹ to 1100 cm⁻¹ range. spectroscopyonline.com

The two chlorosulfonyl (-SO₂Cl) groups are also defined by strong, characteristic vibrational bands. The sulfonyl group (SO₂) exhibits both asymmetric and symmetric stretching modes. The asymmetric S=O stretch results in a strong absorption band in the 1410–1370 cm⁻¹ region, while the symmetric S=O stretch appears as another strong band between 1204 cm⁻¹ and 1166 cm⁻¹. acdlabs.com The presence of sulfonic groups can also be confirmed by O=S=O stretching vibrations around 1227 cm⁻¹ (asymmetric) and 1036 cm⁻¹ (symmetric). mdpi.com Furthermore, the sulfur-chlorine (S-Cl) bond has a characteristic stretching mode that appears at a much lower frequency, typically in the far-infrared region around 375 cm⁻¹. cdnsciencepub.com

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1625 - 1430 | Medium to Weak |

| Methyl Ester | C=O Stretch | 1730 - 1715 | Strong |

| Methyl Ester | C-C-O Asymmetric Stretch | 1310 - 1250 | Strong |

| Methyl Ester | O-C-C Symmetric Stretch | 1130 - 1100 | Strong |

| Chlorosulfonyl (-SO₂Cl) | S=O Asymmetric Stretch | 1410 - 1370 | Strong |

| Chlorosulfonyl (-SO₂Cl) | S=O Symmetric Stretch | 1204 - 1166 | Strong |

| Chlorosulfonyl (-SO₂Cl) | S-Cl Stretch | ~375 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous confirmation of the molecular structure of this compound, offering detailed insights into its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The resulting structural model would confirm the substitution pattern of the benzene ring, showing the methyl ester group at position 1 and the two chlorosulfonyl groups at positions 3 and 5. It would provide high-precision measurements of all bond lengths, including those of the C=O and C-O bonds in the ester, the S=O and S-Cl bonds in the sulfonyl chloride groups, and the C-C and C-H bonds of the aromatic ring. Furthermore, it would define the bond angles throughout the molecule, such as the O=S=O angle and the angles defining the orientation of the functional groups relative to the benzene ring.

Of particular interest would be the torsional angles, which describe the rotation around single bonds. These would reveal the preferred conformation of the methyl ester and the two chlorosulfonyl groups with respect to the plane of the aromatic ring. The analysis would also map out any non-covalent intermolecular interactions, such as C-H···O hydrogen bonds or other van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

The table below outlines the type of crystallographic data that would be obtained from an X-ray analysis of this compound.

| Parameter | Information Provided |

|---|---|

| Crystal System | Classification of the crystal based on symmetry (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating lattice unit. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., S=O, S-Cl, C=O). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., O=S=O, C-O-C). |

| Torsional Angles (°) | Dihedral angles defining the molecular conformation. |

| Intermolecular Interactions | Details of non-covalent forces governing crystal packing. |

Real-time In-situ Reaction Monitoring using Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the timely measurement of critical quality and performance attributes of raw and in-process materials. For the synthesis of bis(chlorosulfonyl) compounds like this compound, PAT, particularly through in-situ spectroscopic methods, offers a means to monitor the reaction in real-time, enhancing process understanding, control, and safety.

The synthesis of aryl sulfonyl chlorides often involves chlorosulfonation using potent reagents like chlorosulfonic acid. nih.gov These reactions can be exothermic and require careful control of reaction conditions to ensure high yield and minimize the formation of impurities. google.com By integrating in-situ analytical tools, such as Fourier Transform Infrared (FTIR) or Raman spectroscopy probes directly into the reaction vessel, chemists and engineers can continuously track the concentrations of reactants, intermediates, and products. youtube.comamericanpharmaceuticalreview.com

For the synthesis of this compound, an in-situ FTIR probe could monitor the progress of the chlorosulfonation reaction. This would be achieved by tracking the disappearance of a characteristic vibrational band of the starting material (e.g., methyl benzoate) and the simultaneous appearance of the strong, characteristic S=O stretching bands of the product around 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com Since absorbance is proportional to concentration, this spectral data provides real-time kinetic profiles of the reaction, allowing for the precise determination of reaction initiation, progression, and endpoint. youtube.com

This real-time monitoring enables several key advantages:

Improved Process Control: Reaction parameters such as temperature, reagent addition rate, and mixing can be adjusted in real-time to maintain optimal conditions.

Enhanced Safety: The potential for thermal runaway in exothermic reactions can be mitigated by monitoring reaction rates and controlling reagent addition. It also reduces operator exposure to hazardous chemicals by minimizing or eliminating the need for manual sampling. azom.com

Optimization of Yield and Purity: By ensuring the reaction goes to completion without the formation of significant by-products, PAT can lead to higher yields and purer products. americanpharmaceuticalreview.com

Support for Advanced Manufacturing: PAT is a cornerstone of modern manufacturing techniques like continuous flow chemistry. nih.govrsc.org Flow processes for chlorosulfonation can improve heat transfer and reaction control, and PAT tools are essential for monitoring and ensuring the process remains in a state of control. nih.govgoogle.com

By providing a continuous stream of data on the chemical transformation, PAT moves beyond traditional offline analysis and enables a more dynamic and robust control strategy for the synthesis of complex molecules like this compound.

Computational and Theoretical Studies on Methyl 3,5 Bis Chlorosulfonyl Benzoate Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. dntb.gov.uaresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For a molecule like Methyl 3,5-bis(chlorosulfonyl)benzoate, DFT calculations, often using functionals like B3LYP, can elucidate its electronic structure and reactivity. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. dntb.gov.ua These calculations can be used to investigate molecular structure, vibrational frequencies, and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEPs illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl and ester groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. researchgate.net

Table 1: Illustrative Electronic Properties Calculated by DFT (Note: This data is representative of typical DFT outputs and not specific experimental results for this compound.)

| Parameter | Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | -2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.4 eV | Chemical reactivity, stability |

| Dipole Moment | 4.2 D | Molecular polarity |

Molecular Modeling and Dynamics Simulations of Derivatives and Reaction Intermediates

Molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions over time. While specific MD simulations for this compound are not prominently documented, the methodology is widely applied to study similar compounds.

MD simulations can be used to explore the stability of a compound when interacting with other molecules or surfaces. For instance, simulations can confirm the stable adsorption and strong interaction energies of inhibitor molecules on metal surfaces, providing a theoretical basis for their protective behavior. growingscience.com These simulations track the positions and velocities of atoms over a set period, revealing how the molecule moves, flexes, and interacts with its environment. This is particularly useful for studying reaction intermediates, which may be too short-lived to be observed experimentally. By modeling the transition states and intermediates, researchers can better understand reaction mechanisms and energy barriers.

For derivatives of this compound, where the chlorosulfonyl groups have reacted to form sulfonamides or other functionalities, MD simulations could be employed to study their binding affinity with biological targets like proteins. Such simulations can calculate binding free energies (ΔG_Bind), providing a quantitative measure of the stability of the molecule-receptor complex. growingscience.com

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov It generates a surface around the molecule where the contribution from the molecule's own electron density is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, strong intermolecular contacts can be identified as red spots. mdpi.com

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is representative and based on analyses of similar organic molecules.)

| Interaction Type | Percentage Contribution | Description |

| H···H | 45.5% | Represents contacts between hydrogen atoms. |

| O···H / H···O | 22.1% | Indicates hydrogen bonding or weak van der Waals interactions. |

| C···H / H···C | 15.8% | Relates to C-H···π interactions or general van der Waals forces. |

| Cl···H / H···Cl | 8.2% | Contacts involving chlorine atoms. |

| S···O / O···S | 3.5% | Interactions between sulfonyl groups. |

| Other | 4.9% | Includes C···C, S···H, etc. |

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. epstem.net

Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These calculated values are often plotted against experimental data, and a strong linear correlation (high R² value) provides confidence in both the structural assignment and the computational model. epstem.net Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. These theoretical frequencies help in assigning the specific vibrational modes (e.g., C=O stretch, S=O stretch) to the experimentally observed absorption bands. researchgate.net

Beyond spectroscopy, theoretical calculations can predict the outcomes of chemical reactions. By modeling the energies of reactants, products, and transition states, chemists can determine the most likely reaction pathways and predict which products will be favored thermodynamically and kinetically. For this compound, this could involve predicting the regioselectivity of nucleophilic substitution at the sulfonyl chloride groups or forecasting the products of hydrolysis.

Sustainable and Green Chemistry Approaches in Bis Chlorosulfonyl Synthesis

Solvent-Free and Aqueous Reaction Media

The pursuit of greener synthesis protocols for bis(chlorosulfonyl) compounds involves minimizing or eliminating the use of hazardous organic solvents. The ideal green solvent is water; however, its application in traditional chlorosulfonation is problematic. Reagents like chlorosulfonic acid react violently with water, decomposing to form hydrochloric and sulfuric acids, which can compromise the reaction and create hazardous conditions veolianorthamerica.comlsu.edutera.org.

Despite these challenges, progress has been made in developing methods that can be performed in aqueous media or with reduced solvent usage.

Aqueous Alternatives : Certain modern synthetic pathways, such as Sandmeyer-type reactions using arenediazonium salts and a sulfur dioxide source, can be conducted in an aqueous medium, although this may result in low-to-moderate yields acs.orgnih.gov. More sustainable methods have been developed using alternative oxidants in green solvents. For example, the synthesis of sulfonamides from thiols can be achieved via in situ generation of sulfonyl chlorides in water, ethanol, or deep eutectic solvents, followed by reaction with an amine researchgate.net.

Solvent Reduction and Solvent-Free Workups : A key strategy in green chemistry is the reduction of solvent volume throughout the entire process, including purification. Some environmentally benign methods for sulfonyl chloride synthesis have been developed that allow for isolation of the product without extraction, instead using filtration over a short pad of silica (B1680970) gel. This approach significantly reduces the amount of solvent required compared to traditional isolation and purification techniques researchgate.net.

The violent reactivity of chlorosulfonic acid with water underscores the difficulty of using purely aqueous systems for this specific transformation. Therefore, the focus remains on developing alternative reagents and reaction pathways that are compatible with greener solvents or that minimize solvent use altogether.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product primescholars.com. Traditional chlorosulfonation processes are often characterized by poor atom economy. The use of a large excess of chlorosulfonic acid (e.g., a molar ratio of 6:1 or higher) is common to drive the reaction to completion, but this results in the generation of a significant amount of spent acid and hydrogen chloride gas as byproducts mdpi.comgoogle.com.

Strategies to improve atom economy and minimize waste are critical for the sustainable production of bis(chlorosulfonyl) compounds.

Byproduct Recycling and Integrated Systems : A highly effective waste minimization strategy involves the design of integrated production systems where byproducts from one reaction become feedstocks for another. In some industrial settings, off-gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂) from chlorination and sulfonation reactions are not treated as waste. Instead, they are separated, purified, and recycled. researchgate.net. For example, HCl can be absorbed in water to be sold as commercial hydrochloric acid, while SO₂ can be fed back into a sulfur oxidation process researchgate.net. This "verbund" or integrated approach drastically reduces waste compared to conventional methods where off-gases are neutralized with caustic scrubbers, a process that consumes additional reagents and generates large volumes of saltwater waste researchgate.net.

Recyclable Reagents : Another approach involves using reagents where the byproduct can be easily recovered and regenerated. For instance, in the synthesis of sulfonyl chlorides using N-chlorosuccinimide (NCS), the water-soluble byproduct, succinimide (B58015), can be conveniently converted back into the starting reagent (NCS) using sodium hypochlorite, particularly in large-scale applications organic-chemistry.orgorganic-chemistry.org.

| Metric | Traditional Chlorosulfonation | Green/Sustainable Approach | Key Improvement |

| Reagent Stoichiometry | Large excess of chlorosulfonic acid often used mdpi.comgoogle.com. | Stoichiometric or catalytic use of reagents acs.orgnih.govorganic-chemistry.org. | Reduced raw material consumption and waste. |

| Byproducts | Significant spent acid (H₂SO₄) and HCl gas pageplace.degoogle.com. | Recyclable byproducts (e.g., succinimide) or integration into other processes (HCl, SO₂) researchgate.netorganic-chemistry.org. | Circular economy principles, waste valorization. |

| Atom Economy | Generally low due to excess reagents and side reactions primescholars.com. | Higher, as more atoms from the reactants are incorporated into the final product. | Increased efficiency, less waste per unit of product. |

| Process Mass Intensity (PMI) | High, due to excess reagents and extensive use of solvents for reaction and workup. | Significantly lower due to reduced solvent use and more efficient reactions mdpi.com. | Lower environmental footprint. |

Development of Catalytic and Reagent Recycling Systems

The development of catalytic processes and systems for reagent recycling represents a significant advance in sustainable chemistry, minimizing waste and avoiding the use of stoichiometric, often hazardous, reagents.

Catalytic Systems :

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. For the synthesis of sulfonyl chlorides, heterogeneous, metal-free photocatalysts such as potassium poly(heptazine imide) have been employed. These catalysts can produce sulfonyl chlorides from arenediazonium salts at room temperature using visible light, offering a sustainable alternative to traditional methods that require harsh conditions acs.orgnih.gov. This approach shows high tolerance for various functional groups acs.orgnih.gov.

Metal Catalysis : Sandmeyer-type reactions for producing aryl sulfonyl chlorides often utilize copper salts, such as CuCl or CuCl₂, as catalysts for the single electron transfer (SET) process acs.orgorganic-chemistry.org.

Non-metallic Catalysts : The use of sulfamic acid as a catalytically active auxiliary has also been reported for the sulfochlorination of aromatic compounds, representing a departure from other known catalyst classes for this reaction google.com.

Reagent Recycling Systems :

Solid Reagent Regeneration : The use of reagents that generate easily recyclable byproducts is another key strategy. In syntheses employing N-chlorosuccinimide (NCS), the resulting succinimide can be isolated and re-chlorinated to regenerate the NCS reagent organic-chemistry.org. This circular use of materials significantly reduces waste and improves the cost-effectiveness of the process.

Implementation of Flow Chemistry for Enhanced Process Efficiency and Safety

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has become a transformative technology for improving the sustainability and safety of chemical manufacturing seqens.compolimi.it. Chlorosulfonation and related reactions are excellent candidates for flow chemistry implementation due to their hazardous nature, including high exothermicity and the use of corrosive reagents mdpi.comresearchgate.net.

The key advantages of flow chemistry in the context of bis(chlorosulfonyl) synthesis include:

Enhanced Safety : Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors. This allows for superior heat transfer, enabling precise control over the temperature of highly exothermic reactions and preventing thermal runaways seqens.comrsc.org. Furthermore, hazardous or unstable intermediates are generated in situ and consumed immediately in a small volume, minimizing the risk of accumulation and potential accidents seqens.comresearchgate.net.

Improved Process Efficiency and Control : Automated flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry mdpi.com. This leads to more consistent product quality, higher yields, and reduced byproduct formation. Reactions can often be completed in minutes in a flow reactor compared to hours in a batch process seqens.comnih.gov.

Increased Space-Time Yield : Flow chemistry can significantly improve the space-time yield (the amount of product formed per unit volume per unit time). For example, a continuous flow process for an aryl sulfonyl chloride produced material at a rate of 0.139 g mL⁻¹ h⁻¹, nearly double the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch process mdpi.com. A study on a different sulfonyl chloride synthesis reported a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds rsc.org.

Reduced Environmental Footprint : The efficiency of flow systems often leads to a significant reduction in environmental impact. This includes lower energy consumption and a substantial decrease in solvent usage, sometimes by 50% to 80%, as large volumes of solvent are not needed for mixing or heat transfer seqens.com.

Regulatory bodies have encouraged the adoption of flow chemistry in the manufacturing of active pharmaceutical ingredients (APIs) due to these improvements in safety, quality, and sustainability mdpi.comresearchgate.netresearchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.